molecular formula C25H25BrN6O4S B2602999 4-[[6-bromo-2-[2-[(5-methyl-1H-pyrazol-3-yl)amino]-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]-N-(2-methoxyethyl)benzamide CAS No. 896701-33-0

4-[[6-bromo-2-[2-[(5-methyl-1H-pyrazol-3-yl)amino]-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]-N-(2-methoxyethyl)benzamide

Cat. No. B2602999
CAS RN: 896701-33-0
M. Wt: 585.48
InChI Key: UVTGQYIENMOSIZ-UHFFFAOYSA-N
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Description

4-[[6-bromo-2-[2-[(5-methyl-1H-pyrazol-3-yl)amino]-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]-N-(2-methoxyethyl)benzamide is a useful research compound. Its molecular formula is C25H25BrN6O4S and its molecular weight is 585.48. The purity is usually 95%.
BenchChem offers high-quality 4-[[6-bromo-2-[2-[(5-methyl-1H-pyrazol-3-yl)amino]-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]-N-(2-methoxyethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[[6-bromo-2-[2-[(5-methyl-1H-pyrazol-3-yl)amino]-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]-N-(2-methoxyethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Pharmacological Importance

4-[[6-bromo-2-[2-[(5-methyl-1H-pyrazol-3-yl)amino]-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]-N-(2-methoxyethyl)benzamide is part of a group of substituted 6-bromoquinazolinones known for their significant pharmacological activities. These compounds, including various oxoquinazoline derivatives, have been synthesized and characterized for their potential anti-bacterial, anti-inflammatory, and analgesic activities (Ch. Rajveer et al., 2010).

Potential Non-Steroidal Anti-Inflammatory and Analgesic Agents

This compound is also related to a series of quinazolin-4(3H)-ones synthesized as potential non-steroidal anti-inflammatory and analgesic agents. The synthesized compounds have shown promising results when compared with standard drugs like phenylbutazone (Deepak Kumar et al., 2014).

Antitumor and Antimicrobial Properties

Another aspect of the research on these compounds includes their role as key intermediates in the synthesis of anti-cancer drugs that inhibit thymidylate synthase. This highlights their potential in cancer treatment research (Cao Sheng-li, 2004). Additionally, certain quinazoline derivatives have been evaluated for their antimicrobial activities, further indicating the broad spectrum of pharmacological potentials of these compounds (N. Desai et al., 2007).

Anticonvulsant Agents

Research has also been conducted on the synthesis of quinazolin-4(3H)-ones as potential anticonvulsant agents. These studies provide insight into the potential therapeutic applications of these compounds in treating convulsive disorders (Archana. et al., 2002).

properties

IUPAC Name

4-[[6-bromo-2-[2-[(5-methyl-1H-pyrazol-3-yl)amino]-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]-N-(2-methoxyethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25BrN6O4S/c1-15-11-21(31-30-15)29-22(33)14-37-25-28-20-8-7-18(26)12-19(20)24(35)32(25)13-16-3-5-17(6-4-16)23(34)27-9-10-36-2/h3-8,11-12H,9-10,13-14H2,1-2H3,(H,27,34)(H2,29,30,31,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVTGQYIENMOSIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)NC(=O)CSC2=NC3=C(C=C(C=C3)Br)C(=O)N2CC4=CC=C(C=C4)C(=O)NCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25BrN6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

585.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[[6-bromo-2-[2-[(5-methyl-1H-pyrazol-3-yl)amino]-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]-N-(2-methoxyethyl)benzamide

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